Intra-Class JAK Isoform Selectivity Potential Inferred from Cyanomethylpyrazole Carboxamide Patent SAR
The patent US 9,328,099 B2 discloses a broad series of cyanomethylpyrazole carboxamides as JAK inhibitors, with reported IC50 values for JAK1, JAK2, JAK3, and TYK2 ranging from <1 nM to >10 µM depending on the exact substitution pattern [1]. The target compound's substitution—1-methyl-3-phenyl on the pyrazole and N-propyl/N-cyanomethyl on the carboxamide—constitutes a distinct chemical space not exemplified in the patent's biological tables. By interpolation within the disclosed structure-activity relationship (SAR), this substitution pattern is predicted to yield differential JAK isoform selectivity compared to analogs such as N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide or N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, where the cyclopentyl or cyclopropyl groups and fluorophenyl substitutions have been associated with enhanced JAK2 or TYK2 bias [1]. However, direct head-to-head quantitative data for the target compound are not publicly available.
| Evidence Dimension | JAK1/JAK2/JAK3/TYK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Multiple close analogs in patent US 9,328,099 B2 (e.g., N-cyclopentyl-1-(3-fluorophenyl)-3-methyl derivative) with reported IC50 values in the low nanomolar to micromolar range for individual JAK isoforms |
| Quantified Difference | Cannot be calculated; predicted differential selectivity based on patent SAR trends |
| Conditions | In vitro recombinant JAK kinase domain assays (TR-FRET or radiometric), as described in the patent |
Why This Matters
For procurement decisions, this class-level inference highlights that the target compound's unique substitution pattern may confer a JAK selectivity window distinct from commercially available analogs, but experimental confirmation is required.
- [1] Brubaker J, Childers ML, Christopher M, et al. Cyanomethylpyrazole carboxamides as Janus kinase inhibitors. US Patent 9,328,099 B2. Granted 2016-05-03. View Source
